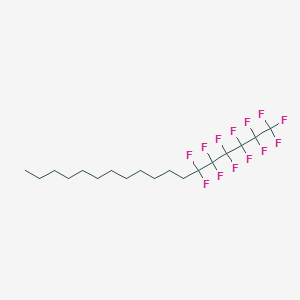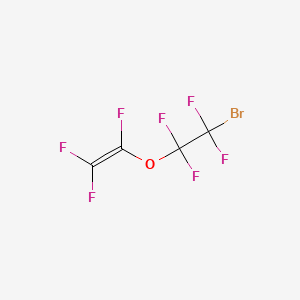
2-(Perfluorooctyl)ethyl allyl sulfide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(Perfluorooctyl)ethyl allyl sulfide can be inferred from the methodologies described in the papers. For instance, the electrophilic trifluoromethylthiolation of allylic alcohols to produce allylic trifluoromethanesulfenates, which rearrange into trifluoromethyl sulfoxides, is a key reaction that demonstrates the potential for creating sulfide compounds with fluorinated groups through [2,3]-sigmatropic rearrangement . Additionally, the coordination-insertion copolymerization of allyl monomers with ethylene using a palladium/phosphine-sulfonate catalyst suggests a route for incorporating allyl groups into larger molecules .
Molecular Structure Analysis
While the molecular structure of 2-(Perfluorooctyl)ethyl allyl sulfide is not directly analyzed in the papers, the structure of related compounds, such as allylic trifluoromethyl sulfoxides, provides insight into the molecular arrangement and electronic distribution in fluorinated sulfides . The presence of fluorinated groups can significantly affect the chemical behavior of these molecules due to the high electronegativity of fluorine.
Chemical Reactions Analysis
The chemical reactions involving allylic sulfides and fluorinated groups are well-represented in the papers. For example, the reaction of perfluoro-1-ethyl-2-methyl-1-propenyliminochloromethanesulfenyl chloride with 1-allyl-2-methoxybenzene leads to the formation of β- and β-chloro sulfides, indicating the reactivity of allylic positions in the presence of sulfenyl halides . Furthermore, the rhodium-catalyzed reaction of ethyl 3,3,3-trifluoro-2-diazopropionate with allylic sulfides to produce functionalized CF3-containing γ, δ-unsaturated carboxylic esters showcases the versatility of allylic sulfides in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Perfluorooctyl)ethyl allyl sulfide can be extrapolated from the properties of similar compounds discussed in the papers. The incorporation of fluorinated groups, such as trifluoromethyl, is known to impart unique properties like increased thermal and chemical stability, as well as hydrophobicity, which are desirable in various applications . The presence of the allyl group also suggests potential reactivity that could be exploited in further chemical transformations .
Aplicaciones Científicas De Investigación
Fluorous Dimethyl Sulfide: A Convenient, Odorless, Recyclable Borane Carrier
- Application : This study discusses the formation of a solid mixture of sulfide and the corresponding sulfide-borane using 2-(perfluorooctyl)ethyl methyl sulfide and borane gas. This compound allows for hydroboration of alkenes and the asymmetric reduction of ketones, highlighting its utility in organic synthesis and catalysis processes (Crich & Neelamkavil, 2002).
Synthesis of Sulfoxides by Oxidation of Sulfides Catalyzed by Iron Tetrakis(Pentafluorophenyl)porphyrin
- Application : This research demonstrates the efficient and chemoselective process of oxidizing sulfides to sulfoxides using H₂O₂ and iron tetrakis(pentafluorophenyl)porphyrin as a catalyst. The process does not affect vinyl and allyl sulfides, indicating its selectivity and potential in synthetic organic chemistry (Baciocchi, Gerini, & Lapi, 2004).
Sodium Iodide/Boron Trifluoride Etherate for Conversion of Alcohols to Iodides and Sulfoxides to Sulfides
- Application : The study explores the use of NaI/BF3.Et2O for converting allylic and benzylic alcohols to corresponding iodides and sulfoxides to sulfides, showing the reagent's utility in selective conversions relevant to pharmaceutical and material sciences (Vankar & Rao, 1985).
Asymmetric Copper-Catalyzed Sigmatropic Rearrangements of Allyl Sulfides
- Application : This paper discusses the asymmetric copper-catalyzed generation and rearrangement of sulfur ylides from allyl sulfide, showing its importance in creating stereoselective compounds for pharmaceutical applications (McMillen, Varga, Reed, & King, 2000).
Allyl Sulfides in Aqueous Cross-Metathesis: Application in Protein Modification
- Application : This study highlights the high reactivity of allyl sulfides in cross-metathesis, particularly in aqueous media, and their application in site-selective protein modification, demonstrating their significance in biochemistry and molecular biology (Lin et al., 2008).
Carbenoid Entry into Trifluoromethylated Molecules
- Application : This research illustrates the use of 2-(perfluorooctyl)ethyl allyl sulfide in the [2,3]-sigmatropic rearrangement to produce functionalized carboxylic esters, relevant in the development of novel organic compounds and pharmaceuticals (Shi, Xu, & Xu, 1991).
Lewis Acid Mediated Reactions of Allyl Chalcogenides
- Application : This study demonstrates the reaction of allyl mesityl sulfide with ethyl glyoxylate, leading to the formation of a tetrahydrofuran derivative, showing its potential in the synthesis of heterocyclic compounds (Hirabayashi et al., 2007).
Sn(OTf)2-Catalyzed Allylic Substitution of Thiols to Allyl Alcohols
- Application : This paper presents a novel method for synthesizing allyl sulfides from allyl alcohols and thiols, showcasing its efficiency and potential in large-scale synthesis for industrial applications (Gao & Chen, 2022).
Biotransformation of Perfluoroalkyl Acid Precursors
- Application : This research reviews the biotransformation of perfluoroalkyl acid precursors like 2-(Perfluorooctyl)ethyl allyl sulfide, focusing on environmental biodegradability and its effects on detoxication and activation enzymes, relevant in environmental science and toxicology (Zhang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-prop-2-enylsulfanyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F17S/c1-2-4-31-5-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSGTAMERRWOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372192 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorooctyl)ethyl allyl sulfide | |
CAS RN |
239463-91-3 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Perfluorooctyl)ethyl allyl sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















